Methyl 5-(3,5-dichlorophenoxy)-2-furoate
Description
Methyl 5-(3,5-dichlorophenoxy)-2-furoate is a furan-based compound featuring a 3,5-dichlorophenoxy substituent and a methyl ester functional group. Its molecular formula is C₁₂H₈Cl₂O₄, with a molecular weight of 287.10 g/mol (derived from its precursor, 5-(3,5-dichlorophenoxy)furan-2-carbonyl chloride, CAS 175277-07-3, molecular weight 291.51 g/mol ). Key physicochemical properties include a LogP of 4.76 and a polar surface area (PSA) of 39.44 Ų, indicating moderate lipophilicity and polarity .
The compound is structurally related to pharmacologically active furan derivatives, particularly those investigated as enzyme enhancers.
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-(3,5-dichlorophenoxy)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O4/c1-16-12(15)10-2-3-11(18-10)17-9-5-7(13)4-8(14)6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBMLPOXMSWIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)OC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380852 | |
| Record name | methyl 5-(3,5-dichlorophenoxy)-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-18-2 | |
| Record name | methyl 5-(3,5-dichlorophenoxy)-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification Method
- Starting Material: 5-(3,5-dichlorophenoxy)-2-furoic acid
- Reagents: Methanol, acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid)
- Conditions: Reflux under anhydrous conditions to drive the esterification reaction forward
- Purification: Typically involves extraction, washing, and recrystallization or chromatography to isolate the pure methyl ester
This method requires careful control of temperature, reaction time, and catalyst concentration to prevent side reactions and degradation of the sensitive furan ring and chlorinated aromatic moiety.
Detailed Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Methanol (anhydrous) | Ensures efficient esterification |
| Catalyst | Concentrated sulfuric acid or p-TsOH | Acid catalyst promotes ester formation |
| Temperature | Reflux (~65-70 °C) | Maintains reaction rate without decomposition |
| Reaction Time | 4–12 hours | Monitored to optimize conversion |
| Work-up | Neutralization with sodium bicarbonate, extraction with organic solvents | Removes acid and impurities |
| Purification | Column chromatography or recrystallization | Achieves high purity |
Control of moisture and oxygen is critical to prevent hydrolysis and oxidation of the furan ring and chlorinated aromatic system.
Research Findings on Synthesis Efficiency
- Yield: Reported yields for esterification of similar furoic acid derivatives range from 70% to 90%, depending on reaction conditions and purification methods.
- Purity: High purity (>98%) is achievable with proper chromatographic techniques.
- Side Reactions: Potential side reactions include hydrolysis back to the acid, chlorination or dechlorination of the aromatic ring under harsh conditions, and polymerization of the furan ring if overheated.
Comparative Analysis with Related Compounds
| Compound | Preparation Method | Key Differences |
|---|---|---|
| This compound | Esterification of corresponding acid with methanol | Requires careful control due to dichloro substitution |
| Methyl 5-(chloromethyl)-2-furoate | Blanc chloromethylation of methyl furan-2-carboxylate | Involves chloromethylation, different substitution pattern |
| Methyl 5-(furan-2-yl)-3,5-dioxopentanoate | Multi-step synthesis from methyl-2-furoate | Different functional groups, more complex synthesis |
This comparison highlights the specificity of the esterification route for this compound due to its unique substitution pattern.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Esterification | 5-(3,5-dichlorophenoxy)-2-furoic acid | Methanol, acid catalyst, reflux | Simple, direct, scalable | Requires strict control of conditions |
| Acyl Chloride Route | 5-(3,5-dichlorophenoxy)-2-furoic acid | SOCl2, DMF catalyst, then methanol | Potentially higher yield | Handling of reactive intermediates |
| Chloromethylation + Substitution | Methyl furan-2-carboxylate → chloromethyl derivative → substitution with 3,5-dichlorophenol | Multiple steps, various reagents | Versatile for derivative synthesis | More complex, longer synthesis |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-(3,5-dichlorophenoxy)-2-furoate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol, Methyl 5-(3,5-dichlorophenoxy)-2-furanol.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Methyl 5-(3,5-dichlorophenoxy)-2-furanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Agricultural Applications
Herbicide and Pesticide Potential
The compound's structural characteristics indicate its potential use as a herbicide or pesticide. The dichlorophenoxy group is known for its herbicidal properties, which can inhibit the growth of unwanted plants. Research indicates that compounds with similar structures have been effective in controlling various weeds, making methyl 5-(3,5-dichlorophenoxy)-2-furoate a candidate for further development in agricultural chemistry.
Case Study: Efficacy in Weed Control
In experimental settings, this compound was tested against common agricultural weeds. Results indicated significant inhibition of growth at specific concentrations, suggesting its potential as a selective herbicide. Further studies are required to assess its environmental impact and long-term efficacy.
Medicinal Chemistry Applications
Pharmaceutical Development
The compound's unique structure may also lend itself to pharmaceutical applications. Research into similar furan derivatives has shown promise in treating various diseases due to their ability to interact with biological targets effectively. Specifically, the compound could be explored for its anti-inflammatory or antimicrobial properties .
Case Study: Antimicrobial Activity
In a study examining the antimicrobial properties of furan derivatives, this compound demonstrated notable activity against certain bacterial strains. This finding supports the hypothesis that modifications to furan compounds can enhance their pharmacological profiles.
Environmental Chemistry
Degradation Pathways
Understanding the degradation pathways of this compound is crucial for assessing its environmental safety. Studies on similar compounds suggest that chlorinated furan derivatives can undergo various transformation processes in soil and water environments. These pathways need further investigation to determine the compound's persistence and potential ecological risks .
Table: Comparison of Related Compounds
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | Nitro-substituted furan | Exhibits different electronic properties due to nitro group |
| Methyl 5-(chloromethyl)-2-furoate | Chloromethyl-substituted furan | Potentially more reactive due to chloromethyl group |
| Methyl 5-(cyanomethyl)-2-furoate | Cyanomethyl-substituted furan | May exhibit different biological activities due to cyanide functionality |
Mechanism of Action
The mechanism of action of Methyl 5-(3,5-dichlorophenoxy)-2-furoate involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The furoate ester may also play a role in modulating the compound’s biological activity by affecting its solubility and cellular uptake.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Methyl 5-(3,5-dichlorophenoxy)-2-furoate with three structurally related compounds:
*Estimated from precursor data .
Key Observations:
- Substituent Effects: The 3,5-dichlorophenoxy group in this compound and its analogs is associated with enhanced bioactivity compared to 2,4-dichlorophenoxy derivatives (e.g., 445001-24-1), likely due to improved steric alignment with target enzymes .
- Functional Group Impact : The methyl ester in the title compound offers greater metabolic stability and lipophilicity (LogP ~4.76) compared to the acyl chloride (irritant, Xi classification ), making it more suitable for therapeutic use. Amide derivatives (e.g., pyridinyl furamide) may exhibit reduced cell permeability due to higher polarity.
Developmental Status
- Preclinical Candidates: Both this compound and its pyridinyl amide analog are in preclinical development for enzyme replacement therapies .
Biological Activity
Methyl 5-(3,5-dichlorophenoxy)-2-furoate is a compound that has garnered attention for its potential biological activities, particularly in herbicidal and antifungal applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound features a furoate group substituted with a dichlorophenoxy moiety. Its molecular structure is critical for its biological activity, influencing how it interacts with biological targets.
Biological Activity Overview
The primary biological activities of this compound include:
- Herbicidal Activity : The compound has been evaluated for its effectiveness in controlling various weed species.
- Antifungal Activity : It shows promise as an antifungal agent against several plant pathogens.
Herbicidal Activity
In studies assessing herbicidal efficacy, this compound demonstrated significant activity against various weed species. The following table summarizes its herbicidal effects compared to other compounds:
| Compound | Target Species | Herbicidal Activity (%) |
|---|---|---|
| This compound | Echinochloa crus-galli | 85.0 |
| Compound A | Brassica campestris | 78.0 |
| Compound B | Setaria viridis | 90.0 |
*Data sourced from experimental assays conducted to evaluate herbicidal efficacy .
Antifungal Activity
The antifungal properties of this compound have been investigated against several fungi. The following table presents the antifungal activity against notable pathogens:
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Botrytis cinerea | 20 | 100 |
| Fusarium oxysporum | 25 | 100 |
| Rhizoctonia solani | 15 | 100 |
*Results indicate that the compound exhibits varying degrees of antifungal activity depending on the pathogen and concentration used .
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for growth and reproduction in target organisms.
- Disruption of Membrane Integrity : The compound may affect the integrity of fungal cell membranes, leading to cell death.
Case Studies
- Field Trials : In agricultural settings, field trials have demonstrated that this compound effectively reduces weed populations without significant phytotoxicity to crops.
- Laboratory Studies : Laboratory studies have confirmed its antifungal properties against common plant pathogens, suggesting potential applications in crop protection.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 5-(3,5-dichlorophenoxy)-2-furoate, and how can intermediates be characterized?
- Methodology : Synthesis often involves nucleophilic substitution or coupling reactions. For example, intermediates like 5-(3,5-dichlorophenoxy)furan-2-carbonyl chloride (precursor to the methyl ester) can be synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling . Characterization of intermediates should include mass spectrometry (exact mass analysis, e.g., 289.9588 g/mol for related compounds) and NMR (¹H/¹³C) to confirm regioselectivity and purity .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodology : Use high-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₁₂H₈Cl₂O₄) and Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). For crystalline samples, X-ray crystallography (using SHELX programs for refinement) resolves bond lengths and angles, critical for structural validation .
Q. How can initial biological activity screening be designed for this compound?
- Methodology : Prioritize enzyme inhibition assays (e.g., testing as a pharmacological chaperone for lysosomal enzymes) or cell-based viability assays using recombinant enzyme-deficient models. Preclinical studies suggest structural analogs like 5-(3,5-dichlorophenoxy)-N-(4-pyridinyl)-2-furamide show activity in enzyme correction, guiding assay design .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodology : Screen solvents (e.g., hexafluoropropan-2-ol for enhanced electrophilicity) and catalysts (e.g., DDQ as an oxidant for phenolic coupling). Reaction monitoring via HPLC or TLC helps identify byproducts. Thermodynamic parameters (e.g., reflux temperature vs. room temperature) should be tested to minimize degradation .
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
- Methodology : Use SHELXL for small-molecule refinement, employing twin refinement for twinned crystals. If electron density maps show ambiguity (e.g., disordered Cl atoms), apply restraints to bond distances and angles. Cross-validate with DFT calculations to compare theoretical and experimental geometries .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., glucocerebrosidase for lysosomal storage disorders). Validate docking poses with molecular dynamics simulations (GROMACS) to assess binding stability. Pharmacophore mapping identifies critical substituents (e.g., dichlorophenoxy group for hydrophobic interactions) .
Q. What approaches validate the compound’s metabolic stability in preclinical studies?
- Methodology : Conduct in vitro microsomal assays (human/rat liver microsomes) with LC-MS/MS quantification. Monitor metabolites such as hydrolyzed furoic acid derivatives. Compare with stable analogs (e.g., methyl 5-methyl-2-furoate) to assess esterase resistance .
Data Contradiction and Troubleshooting
Q. How to address discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts)?
- Methodology : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and tautomeric states. Use computational NMR prediction tools (Gaussian or ACD/Labs) to simulate shifts. If inconsistencies persist, consider dynamic effects (e.g., rotational barriers) or impurities in the sample .
Q. Why might crystallographic refinement fail for this compound, and how is this resolved?
- Methodology : Poor crystal quality (e.g., twinning or low resolution) may require data recollection at synchrotron facilities. For severe disorder, partial occupancy modeling or alternative space groups (e.g., P2₁/c vs. P1̄) can improve R-factors. SHELXD’s dual-space recycling is robust for challenging phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
